molecular formula C23H19N5O3S2 B2598362 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid CAS No. 691868-65-2

3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid

Cat. No.: B2598362
CAS No.: 691868-65-2
M. Wt: 477.56
InChI Key: TYVYEZMKXJXUON-UHFFFAOYSA-N
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Description

3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit action against dhfr and enoyl acp reductase enzymes .

Mode of Action

The mode of action of 3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid involves interactions with its targets. Molecular docking studies have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Biochemical Pathways

It is known that the compound exhibits appreciable action against dhfr and enoyl acp reductase enzymes , which play crucial roles in folic acid synthesis and fatty acid synthesis, respectively.

Result of Action

Similar compounds have shown strong antibacterial and antitubercular properties .

Properties

IUPAC Name

3-[[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl]amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-12-4-5-13(2)27(12)18-7-9-32-20(18)17-10-19-24-11-15(14(3)28(19)26-17)22(29)25-16-6-8-33-21(16)23(30)31/h4-11H,1-3H3,(H,25,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYEZMKXJXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C=NC4=C3)C(=O)NC5=C(SC=C5)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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